molecular formula C10H21NO6 B605435 Aminooxy-PEG3-methyl ester CAS No. 2086689-03-2

Aminooxy-PEG3-methyl ester

Cat. No. B605435
CAS RN: 2086689-03-2
M. Wt: 251.28
InChI Key: KYJYDNKATOCUIR-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-methyl ester is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules .


Molecular Structure Analysis

The molecular formula of this compound is C10H21NO6 . It has a molecular weight of 251.28 g/mol .


Chemical Reactions Analysis

Esters, such as this compound, can react with amines in a process known as aminolysis . This reaction involves the conversion of esters into primary, secondary, and tertiary amides .


Physical And Chemical Properties Analysis

This compound is a PEG derivative containing an aminooxy group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Biomedical Applications : Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which include derivatives similar to Aminooxy-PEG3-methyl ester, have been identified as biocompatible and versatile for biomedical applications. They are used for postpolymerization modifications, introducing functionalities such as acid, amine, alcohol, hydrazide, and propargyl groups (Mees & Hoogenboom, 2015).

  • Drug Delivery Systems : this compound derivatives are utilized in the creation of pH-sensitive polymeric micelles. These micelles can serve as carriers for the delivery of anticancer drugs, benefiting from the polymer’s pH-sensitive and hydrophobic properties (Hwang et al., 2007).

  • Tumor-Acidity-Triggered Drug Delivery : Research has been conducted on PEG-detachable pH-responsive polymers for tumor-acidity-triggered drug delivery. This approach uses a PEG segment that can detach in response to pH changes, facilitating drug release at targeted sites (Xu et al., 2019).

  • Biocompatible Hydrogels : Aminooxy-functionalized PEG derivatives are employed in the formation of oxime-linked hydrogels. These hydrogels exhibit tunable mechanical properties and biocompatibility, making them suitable for biomedical applications such as stem cell incorporation (Grover et al., 2012).

  • Bioconjugation and Protein Repellent Surfaces : The synthesis of umbrella-like PEG structures containing reactive groups like this compound allows for efficient bioconjugation with proteins. Such structures have been used for creating protein-repellent surfaces, relevant in therapeutic and diagnostic medical devices (Zhang, Wang, & Huang, 2010).

  • Gene Delivery : Research has focused on using PEGylated poly(lactone-co-β-amino ester) nanoparticles, which include this compound derivatives, as vectors for gene delivery. These biodegradable, biocompatible, and stable vectors show promise in gene therapy applications (Chen et al., 2016).

Mechanism of Action

PROTACs, like Aminooxy-PEG3-methyl ester, contain two different ligands connected by a linker . One is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

In case of skin contact with Aminooxy-PEG3-methyl ester, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same procedure applies for eye contact . In case of inhalation, the victim should be moved to fresh air .

properties

IUPAC Name

methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJYDNKATOCUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146893
Record name Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2086689-03-2
Record name Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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